molecular formula C9H13NO3S B3033133 2-(Benzyloxy)ethane-1-sulfonamide CAS No. 881407-21-2

2-(Benzyloxy)ethane-1-sulfonamide

Cat. No.: B3033133
CAS No.: 881407-21-2
M. Wt: 215.27
InChI Key: AOIMAIXMTSFCNO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethane-1-sulfonamide is an organic compound with the molecular formula C9H13NO3S It is characterized by the presence of a benzyloxy group attached to an ethane-1-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)ethane-1-sulfonamide typically involves the reaction of benzyl alcohol with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol is replaced by the sulfonyl chloride group, forming the desired sulfonamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

  • Oxidation of the benzyloxy group forms benzaldehyde or benzoic acid derivatives.
  • Reduction of the sulfonamide group forms corresponding amines.
  • Substitution reactions yield various benzyloxy derivatives.

Scientific Research Applications

2-(Benzyloxy)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The benzyloxy group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    2-(Methoxy)ethane-1-sulfonamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(Ethoxy)ethane-1-sulfonamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-(Phenoxy)ethane-1-sulfonamide: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness: 2-(Benzyloxy)ethane-1-sulfonamide is unique due to the presence of the benzyloxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable scaffold for the development of new molecules with desired properties.

Properties

IUPAC Name

2-phenylmethoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIMAIXMTSFCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295726
Record name 2-(Phenylmethoxy)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881407-21-2
Record name 2-(Phenylmethoxy)ethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881407-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylmethoxy)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)ethane-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 28% ammonium hydroxide (10 ml) was added dropwise 2-(benzyloxy)ethanesulfonyl chloride (4.1 g) in dichloromethane (10 ml) over 10 minutes under ice-cooling. The mixture was stirred at ambient temperature overnight. The organic layer was separated and the aqueous layer was extracted with dichloromethane/methanol (5/1). The combined organic layer was dried over sodium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=50/50) to give 2-(benzyloxy)ethanesulfonamide (1.6 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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